molecular formula C19H21NO3 B11543660 Isopentyl 4-(benzoylamino)benzoate

Isopentyl 4-(benzoylamino)benzoate

Cat. No.: B11543660
M. Wt: 311.4 g/mol
InChI Key: NYUMBAHKMIBFCS-UHFFFAOYSA-N
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Description

Isopentyl 4-(benzoylamino)benzoate is an organic compound belonging to the ester class. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by the presence of an isopentyl group attached to the 4-position of a benzoylamino benzoate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopentyl 4-(benzoylamino)benzoate typically involves esterification reactions. One common method is the reaction of 4-(benzoylamino)benzoic acid with isopentyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopentyl 4-(benzoylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces 4-(benzoylamino)benzoic acid and isopentyl alcohol.

    Reduction: Yields the corresponding alcohols.

    Transesterification: Forms different esters depending on the alcohol used.

Scientific Research Applications

Isopentyl 4-(benzoylamino)benzoate has various applications in scientific research:

    Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Isopentyl 4-(benzoylamino)benzoate primarily involves its ester bond. In biological systems, esterases can hydrolyze the ester bond, releasing the active components. The benzoylamino group may interact with specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopentyl 4-(benzoylamino)benzoate is unique due to the presence of the benzoylamino group, which can impart additional biological activity and specificity in its interactions compared to simpler esters like isopentyl acetate and ethyl benzoate.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its synthesis, reactivity, and potential biological activities make it an interesting subject for further research and industrial applications.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

3-methylbutyl 4-benzamidobenzoate

InChI

InChI=1S/C19H21NO3/c1-14(2)12-13-23-19(22)16-8-10-17(11-9-16)20-18(21)15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,21)

InChI Key

NYUMBAHKMIBFCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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